REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N=C2CCCC(=O)C2)=[CH:4][CH:3]=1.[OH2:17]>C(O)(=O)C.[Cl-].[Zn+2].[Cl-]>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][C:3]1[CH2:4][CH2:5][CH2:6][C:7](=[O:17])[C:2]2=1 |f:3.4.5|
|
Name
|
product
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)NN=C1CC(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered off
|
Type
|
CUSTOM
|
Details
|
dried (0.95 g)
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (E)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=3C(CCCC3NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |